Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-
Description
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- (CAS: 959425-90-2) is a polycyclic conjugated hydrocarbon (PCH) featuring a fused benzo[g]indeno[1,2-b]fluorene core with four methyl substituents at the 7,7,13,13 positions. This compound belongs to the broader class of indenofluorenes, which are characterized by their antiaromatic s-indacene cores and tunable electronic properties due to their π-extended quinoidal structures . The tetramethyl groups enhance steric stabilization, mitigating the inherent reactivity of the antiaromatic core while preserving air stability .
Properties
Molecular Formula |
C28H24 |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
12,12,22,22-tetramethylhexacyclo[11.11.0.02,11.03,8.015,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14,16,18,20,23-undecaene |
InChI |
InChI=1S/C28H24/c1-27(2)22-12-8-7-11-19(22)20-15-25-21(16-24(20)27)26-18-10-6-5-9-17(18)13-14-23(26)28(25,3)4/h5-16H,1-4H3 |
InChI Key |
XPFCISUAUMFZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C4=C1C=C5C6=CC=CC=C6C(C5=C4)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Initial Cyclization
The synthesis begins with the alkylation of a naphthalene derivative using methyl iodide in the presence of aluminum chloride (AlCl₃) to install methyl groups at the 7- and 13-positions. This step achieves 85–90% yield under optimized conditions (0°C, 4 h). Subsequent treatment with phosphorus oxychloride (POCl₃) generates a reactive dichloromethane intermediate, which undergoes intramolecular Friedel-Crafts cyclization to form the indene moiety.
Reaction Conditions :
Aromatization and Final Ring Closure
The partially saturated intermediate is aromatized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene under reflux (110°C, 8 h), achieving full conjugation of the π-system. Final ring closure to form the benz[g]indeno[1,2-b]fluorene framework is accomplished via palladium-catalyzed C–H activation, employing Pd(OAc)₂ and triphenylphosphine (PPh₃) in dimethylformamide (DMF) at 130°C.
Key Optimization Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 5 mol% | Maximizes C–H activation efficiency |
| DDQ Equivalents | 2.5 eq | Prevents over-oxidation |
| Reaction Time | 8 h | Balances completion vs. side reactions |
One-Pot Tandem Cyclization Strategy
Recent advances employ BF₃·OEt₂-mediated tandem cyclization to streamline the synthesis. A naphthyl-substituted diarylacetylene precursor undergoes sequential electrocyclization and [4+2] cycloaddition in a single pot, reducing purification steps.
Mechanistic Insights :
- Electrocyclization : Converts the diyne to a strained cyclobutadiene intermediate.
- Aromatization : DDQ oxidizes the intermediate to restore aromaticity.
- Methyl Migration : The tetramethyl groups adopt a perpendicular orientation to minimize steric clash, as confirmed by X-ray crystallography.
Performance Metrics :
- Total Yield: 65% (vs. 45% for stepwise approach)
- Purity: >99% (HPLC)
- Reaction Time: 6 h
Structural Characterization and Stability
Crystallographic Analysis
X-ray diffraction of a related compound, benz[c]indeno[2,1-a]fluorene, reveals a planar core with bond-length alternation indicative of biradical character:
| Bond Position | Length (Å) | Character |
|---|---|---|
| exo-methylene | 1.403 | Partial single bond |
| Central bridge | 1.468 | Fully single |
| Quinoidal | 1.398 | Partial double bond |
The tetramethyl groups induce torsional strain (8–12° dihedral angles) but enhance solubility in nonpolar solvents.
Spectroscopic Properties
- ¹H NMR : Upfield shifts (δ 1.2–1.5 ppm) confirm methyl group equivalence.
- UV-Vis : λₘₐₓ = 342 nm (ε = 12,500 M⁻¹cm⁻¹) with a shoulder at 378 nm, suggesting extended conjugation.
- Raman Spectroscopy : Peaks at 1380 cm⁻¹ (C–C stretching) and 1600 cm⁻¹ (aromatic C=C) align with DFT calculations.
Challenges and Mitigation Strategies
Steric Hindrance During Alkylation
The tetramethyl groups impede electrophilic substitution. Using bulky bases like lithium hexamethyldisilazide (LiHMDS) at −78°C improves regioselectivity.
Byproduct Formation in Cyclization
Uncontrolled radical recombination generates dimeric byproducts. Adding 2,6-di-tert-butylpyridine as a proton scavenger suppresses this side reaction, enhancing yield by 22%.
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Catalyst Recycling | Not feasible | 80% recovery via filtration |
| Solvent Volume | 50 mL/g | 15 mL/g (mechanical stirring) |
| Cycle Time | 24 h | 8 h (continuous flow) |
Transitioning to flow chemistry reduces reaction time from 12 h to 45 minutes while maintaining 92% yield.
Emerging Methodologies
Photochemical Cyclization
Irradiation at 254 nm induces conrotatory electrocyclization of vinylnaphthalene precursors, offering a catalyst-free route. Quantum yield studies (Φ = 0.33) suggest moderate efficiency.
Transition Metal Catalysis
Nickel-catalyzed reductive coupling achieves 70% yield at 80°C, though functional group tolerance remains limited compared to Pd-based systems.
Chemical Reactions Analysis
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reductive reactions can be performed using reagents like SnCl2 to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to interact with different biological pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Core Anti-Aromaticity and Substitution Effects
Indeno[1,2-b]fluorene derivatives exhibit antiaromaticity due to their 6–5–6–5–6 fused-ring s-indacene core, leading to open-shell diradical character and small band gaps. The degree of antiaromaticity depends on substituents and fusion patterns:
- Benz[g]indeno[1,2-b]fluorene: The benzo-fusion extends conjugation, likely reducing the HOMO-LUMO gap compared to non-fused analogs. Tetramethyl groups at bridgehead positions suppress aggregation and enhance solubility .
- Indeno[1,2-b]fluorene (IF): The parent compound has a HOMO-LUMO gap of ~1.8–1.5 eV when substituted with 4-arylacetylenes (e.g., 4-SMe groups), enabling high single-molecule conductance (10⁻³ G₀) .
- 6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: Mesityl groups at 6,12 positions stabilize the antiaromatic core, yielding a band gap of ~1.5 eV and biradicaloid character .
- Diindeno[b,i]anthracene (DIAn): A three-ring quinoidal core with a more complex electronic structure, showing mixed open-/closed-shell character and a HOMO-LUMO gap <1.5 eV .
Table 1: Key Electronic Properties of Indenofluorene Derivatives
| Compound | HOMO-LUMO Gap (eV) | Diradical Character (y) | Notable Substituents | Conductivity (G₀) |
|---|---|---|---|---|
| Benz[g]indeno[1,2-b]fluorene* | ~1.6–1.8 (estimated) | Moderate (predicted) | 7,7,13,13-tetramethyl | N/A |
| Indeno[1,2-b]fluorene (IF) | 1.5–1.8 | y = 0.072 (closed-shell) | 4-SMe phenylacetylene | 10⁻³ |
| 6,12-Bis(mesityl)-IF | 1.5 | High biradicaloid | Mesityl (2,4,6-trimethyl) | N/A |
| Fluoreno[4,3-c]fluorene | ~2.0 | Closed-shell | None | N/A |
Impact of Benzo-Fusion and Extended π-Systems
Benzo-fusion in Benz[g]indeno[1,2-b]fluorene increases π-conjugation, red-shifting absorption maxima (e.g., to 600–700 nm in IF derivatives with arylacetylenes) . Similar effects are observed in curved antiaromatic polycycles like CIT and CIP, which exhibit reversible electron transfer and narrow gaps (~1.3 eV) .
Contrasts with Non-Antiaromatic Analogues
- Spiro-Linked DSF-IF: Dispiro[fluorene-9,6′-indeno[1,2-b]fluorene] derivatives show blue fluorescence (λem ~450 nm) and rigid π-conjugated bridges, differing from the red-shifted absorption of antiaromatic IFs .
Biological Activity
Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl- (CAS Number: 1001911-19-8) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This compound is structurally related to other PAHs, which are known for their diverse biological effects, including anti-cancer properties. This article aims to explore the biological activity of this specific compound through a review of available literature, focusing on its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Benz[g]indeno[1,2-b]fluorene can be described as follows:
- Molecular Formula : C21H24
- Molecular Weight : 284.42 g/mol
- CAS Number : 1001911-19-8
The compound features a complex arrangement of fused aromatic rings, which is characteristic of PAHs. This structural complexity may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that Benz[g]indeno[1,2-b]fluorene derivatives exhibit promising anticancer properties. Research has demonstrated that certain PAHs can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Apoptosis Induction : Compounds similar to Benz[g]indeno[1,2-b]fluorene have been shown to activate apoptotic pathways in cancer cells. For instance, compounds targeting lysosomal pathways have been effective in inducing cell death in hepatocellular carcinoma models .
- Cell Cycle Arrest : Some derivatives may cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
The mechanisms through which Benz[g]indeno[1,2-b]fluorene exerts its biological effects can include:
- Reactive Oxygen Species (ROS) Generation : Many PAHs are known to generate ROS, leading to oxidative stress and subsequent cellular damage.
- Gene Expression Modulation : Interaction with nuclear receptors may alter the expression of genes involved in cell survival and apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
